
7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one
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Overview
Description
7,8-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at positions 7 and 8, and a methoxyphenyl group at position 4 on the chromen-2-one scaffold. Coumarin derivatives are widely studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this specific compound, the starting materials would include 4-methoxyphenol and a suitable β-ketoester. The reaction is typically carried out under acidic conditions, such as using sulfuric acid or trifluoroacetic acid as catalysts .
Industrial Production Methods
Industrial production of coumarin derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form dihydrocoumarins.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
Chemistry
- Precursor for Synthesis: This compound serves as a precursor in synthesizing various coumarin derivatives, which are known for their diverse biological activities.
Biology
- Antioxidant Properties: Research indicates that 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one exhibits significant antioxidant activity, helping to mitigate oxidative stress in biological systems .
- Anti-inflammatory Effects: The compound has been investigated for its potential to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory agents.
Medicine
- Anticancer Activity: Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
- Antimicrobial Properties: Its efficacy against a range of pathogens suggests potential applications in developing new antimicrobial agents .
- Anti-HIV Activity: Preliminary studies indicate that this compound may inhibit HIV replication, highlighting its potential in antiviral drug development.
Industry
- Pharmaceutical Development: The unique properties of this compound make it valuable in the pharmaceutical industry for developing new drugs targeting various diseases.
- Agrochemicals: Its bioactive properties are also being explored for use in agrochemicals to enhance crop protection against pests and diseases.
Case Study 1: Antioxidant Activity
A study conducted by Stanchev et al. (2023) demonstrated that derivatives of coumarins exhibit varying degrees of antioxidant activity. The specific compound was shown to scavenge free radicals effectively, indicating its potential for use in health supplements aimed at reducing oxidative stress .
Case Study 2: Anticancer Mechanisms
Research published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of this compound. It was found to induce apoptosis in breast cancer cell lines through the activation of caspase pathways and inhibition of NF-kB signaling .
Mechanism of Action
The mechanism of action of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets. For instance, it has been shown to inhibit the interaction of RNA-binding protein PSF with its target RNA, thereby disrupting RNA splicing and epigenetic pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its choleretic properties.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase.
4-Methyl-7-oxy-glucoside coumarin: Exhibits anticancer activity
Uniqueness
7,8-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to disrupt RNA-protein interactions and modulate epigenetic pathways sets it apart from other coumarin derivatives .
Biological Activity
7,8-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one, also known by its chemical name, exhibits a range of significant biological activities. This compound belongs to the coumarin family, which is known for its diverse pharmacological properties. Research has increasingly focused on this compound due to its potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant effects.
Chemical Structure and Properties
The molecular formula of this compound is C16H14O5. Its structure features a chromenone backbone with hydroxyl and methoxy substituents that contribute to its biological activity.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, in vitro assays indicated significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), AGS (gastric cancer), and MGC-803 (gastric cancer) with IC50 values indicating effective concentrations for inducing apoptosis and inhibiting cell growth .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa | 20.5 |
AGS | 15.3 |
MGC-803 | 18.0 |
Anti-inflammatory Effects
The compound has also been reported to exhibit anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antioxidant Activity
This compound demonstrates strong antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage that can lead to various diseases, including cancer and neurodegenerative disorders .
Case Studies and Research Findings
Recent studies have highlighted the significance of this compound in therapeutic applications:
- Cytotoxicity Study : A study conducted on a series of coumarin derivatives, including this compound, revealed that it had superior cytotoxic effects compared to other derivatives tested. Flow cytometry analysis confirmed that treated cells underwent apoptosis via mitochondrial pathways .
- Animal Model Research : In a model of induced inflammation, administration of this compound significantly reduced edema and histological signs of inflammation in rats, suggesting its potential use in treating inflammatory diseases .
- Mechanistic Insights : Molecular docking studies have suggested that the compound interacts with key proteins involved in cancer progression and inflammation, such as the epidermal growth factor receptor (EGFR), further supporting its role as a therapeutic agent .
Properties
IUPAC Name |
7,8-dihydroxy-4-(4-methoxyphenyl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-14(18)21-16-11(12)6-7-13(17)15(16)19/h2-8,17,19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMHBLKPFCNMPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.